molecular formula C16H19N3O4 B7077171 1-[2-[(3R,4S)-3,4-dimethoxypyrrolidin-1-yl]-2-oxoethyl]quinoxalin-2-one

1-[2-[(3R,4S)-3,4-dimethoxypyrrolidin-1-yl]-2-oxoethyl]quinoxalin-2-one

Cat. No.: B7077171
M. Wt: 317.34 g/mol
InChI Key: ZVBCWKPAUXZAIA-OKILXGFUSA-N
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Description

1-[2-[(3R,4S)-3,4-dimethoxypyrrolidin-1-yl]-2-oxoethyl]quinoxalin-2-one is a synthetically derived organic compound, notable for its potential in scientific research and various applications across chemistry, biology, and medicine. Its structure comprises a quinoxaline core linked to a methoxypyrrolidine moiety, making it an interesting subject of study due to its unique chemical properties and potential bioactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-[(3R,4S)-3,4-dimethoxypyrrolidin-1-yl]-2-oxoethyl]quinoxalin-2-one typically involves a multi-step organic synthesis pathway. Starting with the quinoxaline backbone, various methods can be used to introduce the methoxypyrrolidine group. Key reagents and catalysts are often utilized to achieve the desired stereochemistry, with reaction conditions meticulously controlled to optimize yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale synthesis using established protocols for the introduction of functional groups. The use of automated reactors and real-time monitoring systems ensures consistency and quality control, crucial for applications that demand high purity and specific stereochemical configurations.

Chemical Reactions Analysis

Types of Reactions: 1-[2-[(3R,4S)-3,4-dimethoxypyrrolidin-1-yl]-2-oxoethyl]quinoxalin-2-one is known to undergo a variety of chemical reactions, including:

  • Oxidation: Typically conducted using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinoxaline-N-oxide derivatives.

  • Reduction: Using reagents like lithium aluminum hydride or sodium borohydride, the compound can be reduced to yield amine-functionalized derivatives.

  • Substitution: Nucleophilic substitution reactions can introduce different functional groups, modifying its chemical and biological properties.

Common Reagents and Conditions: Reactions involving this compound often use specific solvents and temperature conditions to maintain the integrity of its stereochemistry. Common reagents include strong acids and bases, transition metal catalysts, and organic solvents such as dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF).

Major Products:

Scientific Research Applications

The compound's unique structure and reactivity make it valuable in several scientific fields:

  • Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

  • Biology: Its potential bioactivity is of interest for developing new pharmaceuticals or studying enzyme interactions.

  • Medicine: Investigated for its therapeutic potential in treating various conditions, possibly due to its interaction with specific biological targets.

  • Industry: Employed in the synthesis of advanced materials and specialized chemicals.

Mechanism of Action

1-[2-[(3R,4S)-3,4-dimethoxypyrrolidin-1-yl]-2-oxoethyl]quinoxalin-2-one exerts its effects through its interaction with molecular targets such as enzymes and receptors. The exact mechanism involves binding to these targets, altering their activity or inhibiting their function. The pathways involved are complex and subject to ongoing research, aiming to fully elucidate the compound's biological activity and therapeutic potential.

Comparison with Similar Compounds

Compared to other compounds with similar structures, such as those containing different pyrrolidine or quinoxaline derivatives, 1-[2-[(3R,4S)-3,4-dimethoxypyrrolidin-1-yl]-2-oxoethyl]quinoxalin-2-one stands out due to its specific stereochemistry and functional groups. Similar compounds include:

  • 1-[2-oxo-2-phenylethyl]quinoxalin-2-one

  • 3,4-dimethoxy-1-(2-oxoethyl)pyrrolidine

In essence, this compound is a compound of significant interest, offering a blend of intriguing chemistry and promising applications in various scientific domains.

Properties

IUPAC Name

1-[2-[(3R,4S)-3,4-dimethoxypyrrolidin-1-yl]-2-oxoethyl]quinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4/c1-22-13-8-18(9-14(13)23-2)16(21)10-19-12-6-4-3-5-11(12)17-7-15(19)20/h3-7,13-14H,8-10H2,1-2H3/t13-,14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVBCWKPAUXZAIA-OKILXGFUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(CC1OC)C(=O)CN2C3=CC=CC=C3N=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1CN(C[C@@H]1OC)C(=O)CN2C3=CC=CC=C3N=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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